3,3-Dimethyl-1,4-pentadiene

説明

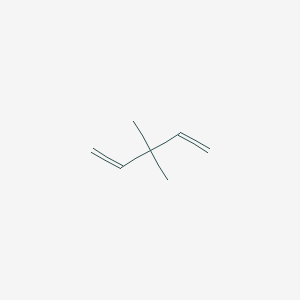

3,3-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C7H12. It is a diene, meaning it contains two double bonds, and is characterized by the presence of two methyl groups attached to the third carbon atom in the pentadiene chain. This compound is also known by its IUPAC name, 1,4-pentadiene, 3,3-dimethyl-.

準備方法

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1,4-pentadiene can be synthesized through various methods. One common approach involves the reaction of allyl bromide with vinyl bromide in the presence of magnesium to form the desired diene . Another method includes the pyrolysis of 1,5-pentanediol diacetate or 4-penten-1-ol acetate . Additionally, the thermal decomposition of dimethyl(4-pentenyl)amine oxide can also yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Types of Reactions

3,3-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.

Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical examples.

Major Products Formed

Oxidation: Epoxides and diols are common products.

Reduction: Saturated hydrocarbons such as 3,3-dimethylpentane.

Substitution: Halogenated derivatives like 3,3-dimethyl-1,4-dibromopentane.

科学的研究の応用

Chemical Synthesis

1. Synthesis of Derivatives

3,3-Dimethyl-1,4-pentadiene serves as a precursor for synthesizing various organic compounds. For instance, it can be converted into 3,3-dimethyl-4-pentenoic acid using a novel process that involves readily available chemicals like isoprene and vinylidene chloride. This method has shown to be efficient and cost-effective due to the accessibility of starting materials and high yields achieved in one-pot reactions .

2. Hydrogenation Reactions

The hydrogenation of this compound on nickel catalysts has been studied to understand the kinetics and mechanisms involved in catalytic processes. This compound's behavior under hydrogenation provides insights into reaction pathways and the degree of diffusional control in catalytic hydrogenations .

Polymerization Applications

1. Polymer Production

Research indicates that this compound can participate in polymerization reactions to produce optically active polymers. These polymers are synthesized through asymmetric inclusion polymerization techniques, which enhance their utility in creating specialized materials with specific optical properties .

2. Material Science

Due to its structural properties, this compound can be used to develop new materials with tailored characteristics for applications in coatings and adhesives. The ability to modify its structure allows for the creation of materials that can withstand various environmental conditions.

1. Antifungal Properties

Recent studies have explored the antifungal activity of derivatives related to this compound. Compounds synthesized from this diene have shown promising results against plant pathogens. For example, modifications to its structure have led to compounds with enhanced antifungal efficacy against species like Sclerotinia sclerotiorum, demonstrating potential agricultural applications as fungicides .

2. Antiviral Activity

Additionally, research highlights the potential antiviral properties of certain derivatives of this compound. These compounds have exhibited significant protective effects against viruses such as the tobacco mosaic virus (TMV), suggesting their applicability in plant protection strategies .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Synthesis of Derivatives | EP0045426A1 | Efficient production of 3,3-dimethyl-4-pentenoic acid from isoprene and vinylidene chloride with high yields. |

| Hydrogenation Reactions | ACS Publications | Insights on reaction kinetics and mechanisms during hydrogenation on nickel catalysts. |

| Antifungal Activity | MDPI Journal | Compounds derived from this compound showed effective antifungal properties against Sclerotinia sclerotiorum. |

| Antiviral Activity | MDPI Journal | Certain derivatives demonstrated strong antiviral activity against TMV. |

作用機序

The mechanism of action of 3,3-dimethyl-1,4-pentadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bonds, leading to the formation of new chemical bonds. Additionally, the presence of methyl groups can influence the compound’s reactivity and stability.

類似化合物との比較

Similar Compounds

1,3-Pentadiene: A conjugated diene with similar reactivity but different structural arrangement.

2,3-Dimethyl-1,3-butadiene: Another diene with methyl groups at different positions.

Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene with applications in polymer production.

Uniqueness

3,3-Dimethyl-1,4-pentadiene is unique due to the specific positioning of its methyl groups, which can affect its chemical reactivity and physical properties. This structural arrangement can lead to different reaction pathways and products compared to other similar dienes.

生物活性

3,3-Dimethyl-1,4-pentadiene (also known as isoprene) is a diene compound with the molecular formula and a molecular weight of 96.17 g/mol. This compound is significant in various biological and chemical processes, particularly in the synthesis of natural rubber and other polymers. Recent studies have also highlighted its potential biological activities, including antimicrobial and anticancer properties.

- CAS Number: 1112-35-2

- Molecular Formula:

- Molecular Weight: 96.17 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that certain derivatives of pentadiene compounds possess significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. A notable investigation involved the evaluation of its effects on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 2.5 to 8.5 µM, showcasing their potential as therapeutic agents.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF7 | 5.0 | This compound derivative A |

| HCT116 | 3.0 | This compound derivative B |

The biological activity of this compound is attributed to its ability to interact with cellular components. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its antimicrobial effects are linked to its capacity to destabilize bacterial membranes.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of modified derivatives of this compound on various cancer cell lines. The researchers synthesized several analogs and tested their cytotoxicity using MTT assays. The findings revealed that certain modifications significantly enhanced the anticancer activity compared to the parent compound.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The study employed disk diffusion methods to assess efficacy and reported promising results, indicating that this compound could serve as a lead for developing new antimicrobial agents.

特性

IUPAC Name |

3,3-dimethylpenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZUNHXTRRNKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074691 | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-35-2 | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。